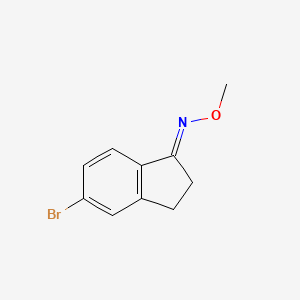

5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-5-bromo-N-methoxy-2,3-dihydroinden-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-13-12-10-5-2-7-6-8(11)3-4-9(7)10/h3-4,6H,2,5H2,1H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVMRYUQNRFNMQ-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/1\CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Indanone Derivatives in Modern Organic Synthesis

Indanone derivatives are a class of compounds built upon a bicyclic structure that fuses a benzene (B151609) ring with a cyclopentanone (B42830) ring. nbinno.com This framework, particularly the 1-indanone (B140024) skeleton, is a cornerstone in the synthesis of complex organic molecules. nbinno.comnbinno.com These compounds are not merely synthetic curiosities; they are vital intermediates in the production of fine chemicals and serve as foundational building blocks for numerous pharmaceuticals. nbinno.comguidechem.com

The utility of the 1-indanone core stems from its rigid structure and the reactivity of the ketone group, which allows for a wide array of chemical modifications. nbinno.com This adaptability has made indanone derivatives prominent in the development of therapeutic agents. For instance, they are key precursors in the synthesis of drugs like donepezil, used for treating Alzheimer's disease, and rasagiline, an anti-Parkinson's disease agent. guidechem.com The indanone structure is also found in various natural products and has been explored for its potential in creating materials for dyes and organic luminescence. guidechem.com The synthesis of the indanone core itself is a well-researched area, with intramolecular Friedel-Crafts cyclization being a common and effective method. guidechem.comresearchgate.net

The strategic importance of these derivatives is summarized in the table below, highlighting their diverse applications.

| Field of Application | Examples of Use and Significance |

| Pharmaceuticals | Core structure in drugs for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). guidechem.com Precursors for various other bioactive compounds and special drugs. guidechem.comresearchgate.net |

| Fine Chemicals | Intermediates in the synthesis of dyes and specialty chemicals. guidechem.com |

| Materials Science | Investigated for use in organic luminescence and photochromic materials. guidechem.com |

| Natural Products | The indanone structural unit is present in various natural products, including some extracted from seaweed and ferns. guidechem.com |

Significance of Oxime Ethers As Functional Groups in Chemical Transformations

Oxime ethers represent a highly versatile and valuable functional group in organic chemistry. jocpr.com Derived from the reaction of a carbonyl compound (an aldehyde or ketone) with a hydroxylamine (B1172632) derivative, they serve as stable and reactive intermediates for a multitude of chemical transformations. jocpr.comresearchgate.net The presence of the C=N-O linkage provides a unique site for reactivity, distinct from the parent carbonyl group.

One of the primary roles of the oxime ether group is to facilitate the introduction and manipulation of nitrogen within a molecular framework. researchgate.net They are precursors to a wide range of other nitrogen-containing functional groups, including amines, hydroxylamines, nitriles, and nitrones. researchgate.net This makes them powerful tools in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. researchgate.netresearchgate.net

Furthermore, oxime ethers can act as protecting groups for carbonyls or as activating groups to facilitate reactions such as Heck-type couplings and C-H bond activation. researchgate.net The carbon-nitrogen double bond can participate in addition reactions, while the nitrogen-oxygen bond is susceptible to cleavage, opening up further synthetic pathways. researchgate.netlibretexts.org

The table below outlines some of the key transformations involving oxime ethers.

| Reaction Type | Description | Resulting Functional Group/Product |

| Reduction | Selective reduction of the C=N bond without cleaving the N-O bond. researchgate.net | N,O-disubstituted hydroxylamines. researchgate.net |

| Rearrangement | Beckmann rearrangement (of the parent oxime) can lead to amides or lactams. nih.gov | Amides, Lactams. |

| Cyclization | Intramolecular reactions involving the oxime ether moiety. beilstein-journals.org | Aza-heterocycles. researchgate.netresearchgate.net |

| Coupling Reactions | Participation in palladium-catalyzed reactions like Heck-type couplings. researchgate.net | Functionalized organic scaffolds. |

| Conversion | Transformation into other nitrogen-containing groups. | Nitriles, Amines, Imines. researchgate.netresearchgate.net |

Overview of Research Directions Involving Halogenated Indanone Oxime Systems

Synthetic Routes to 5-Bromo-2,3-dihydro-1H-inden-1-one

The preparation of 5-Bromo-2,3-dihydro-1H-inden-1-one can be approached through several synthetic strategies, primarily involving the introduction of a bromine atom onto the indanone scaffold or by constructing the bicyclic system from a pre-brominated precursor.

Electrophilic Bromination Strategies

The direct electrophilic bromination of 2,3-dihydro-1H-inden-1-one to achieve the 5-bromo derivative presents challenges in regioselectivity. The substitution pattern of the indanone ring influences the position of bromination. For instance, studies on the bromination of substituted indanones have shown that the reaction conditions, such as the choice of solvent and the presence of acidic or basic catalysts, can direct the bromine to either the aromatic ring or the α-position of the ketone. However, achieving selective bromination at the 5-position of an unsubstituted 1-indanone is not a commonly reported high-yield procedure. Radical bromination of 5-bromoindanone using N-bromosuccinimide (NBS) has been shown to yield the 3,5-dibromoindene-1-one, indicating that the allylic position is also susceptible to bromination. wikipedia.org

Cyclization and Functionalization Approaches

A more reliable and widely employed method for the synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one involves the intramolecular Friedel-Crafts cyclization of a suitably substituted precursor. This approach ensures the correct placement of the bromine atom on the aromatic ring.

One common strategy is the cyclization of 3-(3-bromophenyl)propanoic acid. This reaction is typically carried out in the presence of a strong acid, such as chlorosulfonic acid or polyphosphoric acid, which facilitates the intramolecular acylation to form the desired five-membered ring of the indanone system. chemicalbook.com An alternative precursor for this cyclization is 4-(3-chloropropanoyl)bromobenzene, which can be cyclized using aluminium chloride at elevated temperatures. google.com

| Precursor | Reagents and Conditions | Product | Reference(s) |

| 3-(3-Bromophenyl)propanoic acid | Chlorosulfonic acid | 5-Bromo-2,3-dihydro-1H-inden-1-one | chemicalbook.com |

| 4-(3-Chloropropanoyl)bromobenzene | Aluminium chloride, Sodium chloride, 180-220°C | 5-Bromo-2,3-dihydro-1H-inden-1-one | google.com |

Conversion of 5-Bromo-2,3-dihydro-1H-inden-1-one to its O-methyl Oxime Derivative

Once the 5-bromo-1-indanone (B130187) precursor is obtained, the next stage involves the formation of the O-methyl oxime. This is typically a two-step process involving an initial oximation reaction followed by O-methylation.

Oximation Reaction Development and Optimization

The oximation of a ketone involves its reaction with hydroxylamine (B1172632) or a salt thereof, such as hydroxylamine hydrochloride. wikipedia.org This condensation reaction converts the carbonyl group into an oxime (C=N-OH). The reaction is generally carried out in a suitable solvent, often in the presence of a base to neutralize the acid released if a hydroxylamine salt is used. wikipedia.org For the synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one oxime, the ketone would be treated with hydroxylamine hydrochloride in a solvent like ethanol, with a base such as pyridine (B92270) or sodium acetate (B1210297) to facilitate the reaction. The optimization of this reaction would involve adjusting the temperature, reaction time, and stoichiometry of the reagents to maximize the yield of the desired oxime.

Selective O-Methylation Techniques

The selective O-methylation of the newly formed oxime is the final step in the synthesis of this compound. This transformation is typically achieved through a Williamson ether synthesis, where the oxime is first deprotonated to form an oximate anion, which then acts as a nucleophile to attack a methylating agent. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org

Common methylating agents for this purpose include dimethyl sulfate (B86663) and methyl iodide. google.comoup.comgoogleapis.comorgsyn.orgresearchgate.net The reaction is carried out in the presence of a base, such as sodium hydroxide, potassium carbonate, or sodium hydride, to deprotonate the oxime's hydroxyl group. google.comyoutube.com The choice of solvent and reaction conditions is crucial to favor O-alkylation over potential N-alkylation, which can be a competing side reaction. google.com Aprotic polar solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed to facilitate the SN2 reaction. google.com

| Oxime | Methylating Agent | Base | Solvent | Product | Reference(s) |

| 5-Bromo-2,3-dihydro-1H-inden-1-one oxime | Dimethyl sulfate | Potassium carbonate | Acetone/DMF | This compound | google.com |

| 5-Bromo-2,3-dihydro-1H-inden-1-one oxime | Methyl iodide | Sodium hydride | THF | This compound | youtube.com |

Preparation of Enantiomerically Enriched Forms of the Compound (if applicable)

The preparation of enantiomerically enriched forms of this compound has not been specifically described in the reviewed literature. However, general strategies for obtaining chiral indanone derivatives could potentially be applied.

One approach would be the enantioselective synthesis of the 5-bromo-1-indanone precursor. This could be achieved through methods such as asymmetric intramolecular Heck reactions or rhodium-catalyzed asymmetric 1,4-additions, which have been successful in the synthesis of other chiral indanones. orgsyn.orgacs.org Another strategy involves the resolution of a racemic intermediate. For instance, the racemic 5-bromo-1-aminoindane, a derivative of the ketone, has been successfully resolved using a chiral resolving agent like D-mandelic acid. This resolved amine could then potentially be converted back to the enantiomerically pure ketone. Alternatively, enzymatic resolution or chiral chromatography of the racemic ketone or its oxime derivative could be explored.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For "5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime," both ¹H and ¹³C NMR would be instrumental. While specific experimental data for this exact compound is not widely available in the literature, the expected chemical shifts can be predicted based on the analysis of the parent compound, 5-Bromo-2,3-dihydro-1H-inden-1-one, and related oxime derivatives.

The structure of the parent ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one, provides a foundational understanding of the carbon skeleton and the aromatic region. The introduction of the O-methyl oxime group at the C1 position significantly alters the electronic environment, particularly of the neighboring atoms.

A critical aspect of the NMR analysis of "this compound" is the determination of its stereochemistry around the C=N double bond. Oximes can exist as two geometric isomers, (E) and (Z), depending on the orientation of the O-methyl group relative to the indanone skeleton. The chemical shifts of the protons and carbons in proximity to the C=N bond are sensitive to this configuration.

In related indanone oximes, the (E) and (Z) isomers have been distinguished using 1D and 2D NMR techniques. For instance, in (E)- and (Z)-1-indanone oxime, distinct chemical shifts are observed for the protons and carbons of the five-membered ring. It is expected that the two isomers of "this compound" would also exhibit distinguishable NMR spectra. The nuclear Overhauser effect (NOE) is a powerful tool for this purpose; irradiation of the O-methyl protons would result in an enhancement of the signal of the spatially proximate protons, allowing for an unambiguous assignment of the (E) or (Z) configuration.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Isomers of this compound

| Proton | Predicted (E)-isomer | Predicted (Z)-isomer |

|---|---|---|

| H2 (CH₂) | ~2.9-3.1 | ~2.8-3.0 |

| H3 (CH₂) | ~3.0-3.2 | ~3.1-3.3 |

| H4 | ~7.6-7.8 | ~7.5-7.7 |

| H6 | ~7.4-7.6 | ~7.3-7.5 |

| H7 | ~7.2-7.4 | ~7.1-7.3 |

Note: These are predicted values based on analogous compounds and general NMR principles.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Isomers of this compound

| Carbon | Predicted (E)-isomer | Predicted (Z)-isomer |

|---|---|---|

| C1 (C=N) | ~160-165 | ~158-163 |

| C2 (CH₂) | ~25-30 | ~27-32 |

| C3 (CH₂) | ~28-33 | ~26-31 |

| C3a | ~145-150 | ~147-152 |

| C4 | ~120-125 | ~122-127 |

| C5 | ~128-133 (C-Br) | ~128-133 (C-Br) |

| C6 | ~125-130 | ~123-128 |

| C7 | ~122-127 | ~124-129 |

| C7a | ~135-140 | ~133-138 |

Note: These are predicted values based on analogous compounds and general NMR principles.

The five-membered ring of the 2,3-dihydro-1H-inden-1-one system is not perfectly planar. Conformational studies, often aided by computational modeling in conjunction with NMR data (e.g., coupling constants and NOEs), can elucidate the preferred puckering of this ring. The conformation of the ring can be influenced by the stereochemistry of the oxime and the steric and electronic effects of the substituents. For similar indanone structures, a slight twist in the five-membered ring has been observed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Pathways

High-resolution mass spectrometry is essential for determining the precise molecular formula of "this compound." The expected monoisotopic mass can be calculated from its molecular formula, C₁₀H₁₀BrNO. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

The fragmentation pathways under electron ionization (EI) or other ionization techniques would provide valuable structural information. Key fragmentation patterns for this molecule would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl ethers.

Loss of the O-methyl oxime functionality: Cleavage of the N-O bond or the C=N bond.

Cleavage of the five-membered ring: Leading to various smaller fragments.

Loss of a bromine radical: A characteristic fragmentation for bromo-aromatic compounds.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z ([M]⁺ for ⁷⁹Br) | Calculated m/z ([M]⁺ for ⁸¹Br) |

|---|---|---|---|

| Molecular Ion | C₁₀H₁₀⁷⁹BrNO | 238.9997 | - |

| Molecular Ion | C₁₀H₁₀⁸¹BrNO | - | 240.9976 |

| [M-OCH₃]⁺ | C₉H₇⁷⁹BrN | 207.9816 | - |

| [M-OCH₃]⁺ | C₉H₇⁸¹BrN | - | 209.9795 |

Note: These are calculated exact masses.

Vibrational Spectroscopy (Infrared and Raman)

The IR spectrum of the parent ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one, shows a strong carbonyl (C=O) stretching band. In the O-methyl oxime derivative, this band would be absent and replaced by a C=N stretching vibration, which typically appears in the range of 1620-1690 cm⁻¹. Other key expected vibrational modes include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: A band corresponding to the O-CH₃ group, typically in the 1000-1250 cm⁻¹ region.

N-O stretching: Usually observed in the 900-970 cm⁻¹ range.

C-Br stretching: A low-frequency vibration, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic system.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted IR Absorption Range | Predicted Raman Signal Range |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 | 2850-3000 |

| C=N stretch | 1620-1690 | 1620-1690 |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 |

| C-O stretch (O-CH₃) | 1000-1250 | 1000-1250 |

| N-O stretch | 900-970 | 900-970 |

Note: These are predicted frequency ranges based on typical values for these functional groups.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the conformation of the molecule, as well as confirming the stereochemistry of the oxime double bond.

Chiroptical Methods for Enantiomeric Purity Assessment (if applicable)

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. "this compound" is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, this section is not applicable to this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. A DFT analysis of 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield valuable information about its electronic structure.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For analogous aromatic and heterocyclic compounds, DFT calculations have been successfully employed to understand their reactivity patterns. For instance, studies on similar bromo-substituted heterocyclic compounds have shown that the presence of the bromine atom can significantly influence the electron distribution and the energies of the frontier molecular orbitals.

The molecular electrostatic potential (MEP) surface is another important output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. The MEP for this compound would likely show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the oxime group and the bromine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Study

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape. The dihydroindene ring system is not perfectly planar, and the O-methyl oxime group can exhibit different orientations.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time using classical mechanics. This allows for the exploration of different conformations and the identification of the most stable and frequently occurring ones. The results of an MD simulation could reveal the preferred dihedral angles of the O-methyl group relative to the indenone core and the puckering of the five-membered ring. Understanding the conformational preferences is essential as it can influence the molecule's biological activity and its interactions with other molecules.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions. For this compound, which serves as an intermediate in organic synthesis, these calculations can be used to model its participation in reactions such as Suzuki coupling and Buchwald amination. medchemexpress.com

In Silico Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions can aid in the assignment of experimental NMR spectra and help to confirm the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. The resulting theoretical IR spectrum shows the characteristic absorption bands corresponding to different functional groups. For this compound, this would include the C=N stretch of the oxime, the C-O and N-O stretches, and the vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data from a Hypothetical In Silico Study

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (δ) | 2.5 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | 110 - 160 ppm |

| IR Spectroscopy | C=N Stretch (ν) | 1620 - 1680 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | 250 - 300 nm |

Note: These are generalized predictions based on the functional groups present in the molecule. Precise values would be obtained from specific quantum chemical calculations.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block in Complex Molecular Architectures

Intermediate in Multi-Step Organic Transformations

While its precursor, 5-Bromo-2,3-dihydro-1H-inden-1-one, is a known intermediate, there are no detailed research findings that specifically document the role of 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime as an intermediate in multi-step organic transformations leading to complex target molecules.

Contribution to Novel Synthetic Methodologies

Reagent in Carbon-Carbon Bond Formation

No specific studies were identified that employ this compound as a key reagent in carbon-carbon bond formation reactions. While tandem radical addition-cyclization reactions of oxime ethers are known to form carbon-carbon bonds, no examples utilizing this particular bromo-indenone derivative have been reported.

Development of Advanced Materials and Molecular Probes

There is no available research data to suggest that this compound has been utilized in the development of advanced materials or as a molecular probe. The presence of a bromine atom could, in theory, be useful for incorporation into polymers or for functionalization in materials science applications, but this has not been documented.

Role in Electroluminescent Materials and Organic Electronics

While direct studies on this compound in electroluminescent materials and organic electronics are not extensively documented, the core structure of bromo-indanone is relevant to the field of organic semiconductors. Indanone derivatives are recognized for their utility as organic functional materials, including in the fabrication of Organic Light Emitting Diodes (OLEDs) nih.gov. The introduction of a bromine atom to the indanone structure can significantly influence the material's electronic properties.

Research on novel isoindigo-based organic semiconductors has utilized 1,1-Dicyanomethylene-3-Indanone (IDM) end-capped with bromine atoms. These studies have shown that the presence and position of the bromine substituent affect the chemical, physical, and electrical properties of the compounds mdpi.com. For instance, bromination can alter the dipole moment, as well as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecules mdpi.com. These energy levels are critical for the performance of organic electronic devices, as they govern charge injection and transport.

The bromo-indanone framework within this compound could similarly serve as a foundational block in the synthesis of larger, more complex molecules for organic electronics. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for creating carbon-carbon bonds and synthesizing conjugated systems used in organic electronics nih.gov.

The O-methyl oxime ether group, while less commonly studied in this context, could further modulate the electronic and physical properties of the material. Oxime and oxime ether moieties have been incorporated into various molecular frameworks to enhance their physicochemical properties nih.gov. In the context of organic electronics, this functional group could influence molecular packing, solubility, and stability, which are all crucial factors for device fabrication and performance.

Table 1: Electronic Properties of Brominated Isoindigo (II)-based Organic Semiconductors

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| II-T8-IDM | -6.20 | -4.16 | 6.13 |

| II-T8-IDM5 (5-Bromo) | -6.24 | -4.20 | 7.21 |

| II-T8-IDM6 (6-Bromo) | -6.21 | -4.25 | 8.01 |

This data is based on novel isoindigo-based organic semiconductors end-capped with 1,1-Dicyanomethylene-3-Indanone and its brominated derivatives, illustrating the effect of bromination on key electronic parameters. mdpi.com

Applications as Chemical Probes in Non-Biological Systems

The concept of a chemical probe is a molecule used to study and manipulate a system of interest. While many chemical probes are designed for biological systems, the principles can be extended to non-biological applications in materials science and analytical chemistry. There is no specific documentation of this compound as a chemical probe in a non-biological context. However, its chemical structure suggests potential uses.

The indanone core is a versatile scaffold. For instance, indanone-derived fluorescent sensors have been developed for the detection of specific analytes nih.gov. The bromo-substituent on the aromatic ring of this compound could be leveraged to attach this molecule to surfaces or to other molecules, allowing it to act as a reporter or a recognition unit in a sensor assembly.

Furthermore, oximes are well-known for their ability to act as ligands and sequestering agents for metal ions wikipedia.org. The O-methyl oxime group in the subject compound could potentially coordinate with metal ions. This property could be exploited in the design of chemosensors for the detection of specific metal ions in environmental or industrial samples. The binding event could lead to a measurable change in an optical or electrochemical signal.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Direct academic contributions focusing solely on 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime are nascent. However, the academic groundwork for this compound is well-established through extensive research on its parent compound, 5-bromo-1-indanone (B130187), and the broader class of indanone oxime ethers.

The synthesis of indanone oxime ethers has been reported, typically involving a two-step process: oximation of the parent indanone followed by etherification. nyxxb.cn The initial step is the reaction of a ketone, in this case, 5-bromo-2,3-dihydro-1H-inden-1-one, with hydroxylamine (B1172632) hydrochloride in a basic medium like pyridine (B92270) to form the corresponding oxime. orgsyn.org Subsequent O-alkylation with a methylating agent yields the O-methyl oxime. This established synthetic pathway provides a reliable method for accessing the title compound for future studies.

The academic significance of the bromo-indanone scaffold is noteworthy. 5-Bromo-1-indanone is a versatile intermediate in organic synthesis. medchemexpress.com The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents. researchgate.net This functionalization is a key strategy in medicinal chemistry for creating libraries of compounds for biological screening. Furthermore, the indanone core itself is a privileged structure found in numerous biologically active molecules and natural products. rsc.org

Research into oxime ethers derived from indanone has pointed towards potential applications in agrochemicals. A study on a series of indanone oxime ethers revealed that some compounds exhibited significant fungicidal and insecticidal activities. nyxxb.cn This suggests that the incorporation of an O-methyl oxime group onto the bromo-indanone core could yield compounds with interesting biological properties relevant to crop protection.

The following table summarizes the key research areas related to the structural components of this compound:

| Research Area | Key Findings | Potential Relevance to Target Compound |

| Indanone Oxime Ether Synthesis | Established methods for oximation and subsequent etherification of indanones. nyxxb.cnorgsyn.org | Provides a clear synthetic route to this compound. |

| Bromo-indanone Reactivity | The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki). medchemexpress.comresearchgate.net | The bromine atom on the target compound allows for further structural diversification. |

| Biological Activity of Indanone Oxime Ethers | Certain derivatives show fungicidal and insecticidal properties. nyxxb.cn | Suggests a potential avenue of investigation for the target compound in agrochemical research. |

| Medicinal Chemistry of Indanones | The indanone scaffold is present in many pharmaceuticals and bioactive molecules. rsc.orgnih.gov | The core structure of the target compound is of known importance in drug discovery. |

Identification of Emerging Research Opportunities

The structure of this compound presents several compelling opportunities for new research endeavors, primarily in the fields of medicinal chemistry and materials science.

Medicinal Chemistry: An immediate research opportunity lies in the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. The presence of the bromine atom is a key feature that can be exploited. Using modern cross-coupling techniques, a multitude of substituents can be introduced at the 5-position. This would allow for a systematic exploration of the structure-activity relationship (SAR) of these new compounds against various biological targets. Given that indanone derivatives have been investigated for their potential in treating neurodegenerative diseases, cancer, and microbial infections, these would be logical starting points for screening. researchgate.netnih.gov

Furthermore, the O-methyl oxime functionality itself is of interest. Oximes and their ethers are known to be present in a number of FDA-approved drugs and are recognized for their diverse pharmacological applications. organic-chemistry.org Research could focus on whether the O-methyl oxime group of the target compound can act as a bioisostere for other functional groups, potentially improving pharmacokinetic properties or target binding affinity of known indanone-based inhibitors.

Materials Science: In the realm of materials science, the rigid, aromatic structure of the indanone core suggests potential applications in the development of novel organic materials. The bromo-indenone framework could be used as a building block for the synthesis of conjugated polymers or small molecules with interesting photophysical properties. The bromine atom can facilitate the formation of carbon-carbon bonds through polymerization reactions. The influence of the O-methyl oxime group on the electronic properties, such as the HOMO/LUMO energy levels, of such materials would be a novel area of investigation.

Outlook on Potential Future Developments and Applications

The future for a compound like this compound is intrinsically linked to the exploration of the research opportunities identified above. As a versatile chemical intermediate, its primary value will likely be realized through its derivatization and subsequent application.

Future Developments:

Development of Novel Kinase Inhibitors: The indanone scaffold is a component of some kinase inhibitors. Future work could involve the synthesis of 5-substituted derivatives of the title compound to target specific protein kinases implicated in cancer or inflammatory diseases.

Probes for Chemical Biology: The ability to functionalize the 5-position could be used to attach fluorescent tags or affinity labels. This would create chemical probes to study the biological targets of indanone-based molecules.

Agrochemical Discovery: Building upon the preliminary findings for other indanone oxime ethers, a focused research program could lead to the development of new pesticides or fungicides with novel modes of action. nyxxb.cn

Organic Electronics: Further investigation into the electronic properties of polymers derived from this bromo-indenone could lead to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Potential Applications: The ultimate applications of this compound and its derivatives are contingent on the outcomes of future research. Plausible long-term applications could include:

Pharmaceuticals: New therapeutic agents for a range of diseases, stemming from the biological screening of derivative libraries.

Agrochemicals: Environmentally safer and more effective crop protection agents.

Advanced Materials: Components for next-generation electronic devices.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) Oxime formation by reacting 5-bromo-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol/water). (2) O-Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Yield optimization requires careful control of reaction time (e.g., 6–12 hours) and stoichiometry. Similar protocols for ester derivatives of brominated indenones report yields up to 68% .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identification of characteristic functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for ketones, N-O stretch for oximes at ~930–980 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion ([M+H]⁺) with an error margin <5 ppm. For example, HRMS data for related brominated indenones show calculated vs. observed values of 231.1016 vs. 231.1017 .

- TLC Analysis : Monitoring reaction progress using solvent systems like pentane:ethyl acetate (3:2), with Rf values aiding in purity assessment .

Q. What physical properties are critical for handling and storage?

- Methodological Answer :

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods. For structurally similar brominated derivatives, melting points range from 51–62°C .

- Solubility : Solubility in ethyl acetate, dichloromethane, and methanol is typical, as observed in esterification reactions .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the oxime group.

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

- Methodological Answer : Contradictions in HRMS or IR data may arise from isotopic interference (e.g., bromine’s ¹⁰⁹Br/⁸¹Br isotopes) or impurities. Strategies include:

- Isotopic Pattern Analysis : Verify HRMS peaks against theoretical bromine isotopic distributions .

- Cross-Validation : Use ¹H/¹³C NMR to confirm functional groups (e.g., methyl oxime protons at δ 3.8–4.2 ppm) .

- Purification : Re-crystallize or use flash chromatography (e.g., silica gel, gradient elution) to isolate pure fractions .

Q. How do halogen substituents influence the compound’s reactivity in further derivatization?

- Methodological Answer : Bromine’s electronegativity and size enhance electrophilic substitution reactivity compared to chloro or iodo analogs. For example:

- Nucleophilic Aromatic Substitution : Bromine facilitates reactions with amines or thiols under mild conditions (e.g., 60°C, DMF) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .

- Comparative studies with 5-chloro or 5-fluoro analogs show slower reaction kinetics due to weaker leaving-group ability .

Q. What advanced analytical techniques are optimal for assessing purity and degradation products?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate impurities. Monitor degradation (e.g., oxime hydrolysis) via retention time shifts .

- X-ray Crystallography : Resolve stereochemical ambiguities in the oxime configuration (syn/anti) .

- Accelerated Stability Studies : Expose samples to heat (40–60°C) and humidity (75% RH) for 4–8 weeks, analyzing degradation pathways .

Q. How to design experiments to study the compound’s bioactivity in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy, amino) and compare bioactivity .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), or receptor binding (SPR/BLI) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess oxidative stability via LC-MS metabolite profiling .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.